![molecular formula C10H13Cl2NO B2448494 Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride CAS No. 103754-13-8](/img/structure/B2448494.png)
Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride
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Description
Scientific Research Applications
Nonpeptidic Agonist Discovery
The research conducted by Croston et al. (2002) identified a compound similar to Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound, known as AC-7954, demonstrated selective activity towards the human UII receptor, highlighting its potential as a pharmacological research tool and a drug lead (Croston et al., 2002).
Synthesis Optimization
A study by Zhang Heng-qian (2015) focused on synthesizing compounds using 4-Chlorophenylhydrazine hydrochloride, a component related to this compound. This research optimized the synthesis conditions, achieving a high yield and purity, which is crucial in the preparation of complex chemical compounds (Zhang Heng-qian, 2015).
Molecular Structural Analysis
A study by Achutha et al. (2017) involved the synthesis of a compound similar to this compound and explored its molecular structure. This included spectroscopic and crystallographic analyses, providing insights into the molecular interactions and stability of such compounds (Achutha et al., 2017).
Environmental Impact Studies
Research by Abou-Donia and Menzel (1968) and Wyde et al. (2003) examined the environmental impact and metabolic pathways of compounds related to this compound. These studies are crucial for understanding the ecological and biological implications of such chemicals (Abou-Donia & Menzel, 1968); (Wyde et al., 2003).
Polymorphism and Crystallography
Vogt et al. (2013) explored the polymorphism in compounds structurally similar to this compound. Their work used spectroscopic and diffractometric techniques to characterize different polymorphic forms, essential for understanding the physical properties of these compounds (Vogt et al., 2013).
properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)ethanimidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6,12H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJQPPVCTDHSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=CC=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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